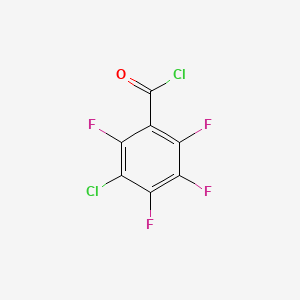

3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2,4,5,6-tetrafluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7Cl2F4O/c8-2-3(10)1(7(9)14)4(11)6(13)5(2)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXAQPALNSLOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)Cl)F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7Cl2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382534 | |

| Record name | 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292621-58-0 | |

| Record name | Benzoyl chloride, 3-chloro-2,4,5,6-tetrafluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292621-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride (CAS No. 292621-58-0) for Advanced Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Benzoyl Chlorides in Medicinal Chemistry

3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride is a highly reactive, polysubstituted aromatic building block of significant interest in the field of drug discovery and development. Its unique substitution pattern, featuring a sterically demanding and electron-withdrawing pentasubstituted phenyl ring, offers medicinal chemists a powerful tool for introducing complex motifs into target molecules. The presence of multiple fluorine atoms can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity, while the chloro- and acyl chloride functionalities provide versatile handles for subsequent chemical transformations.[1] This guide provides a comprehensive overview of the synthesis, properties, and safe handling of this valuable reagent, with a focus on its practical application in the synthesis of advanced pharmaceutical intermediates.

Core Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. This compound is a moisture-sensitive compound that requires careful handling.[2]

| Property | Value | Source(s) |

| CAS Number | 292621-58-0 | [2][3] |

| Molecular Formula | C₇Cl₂F₄O | [2][3] |

| Molecular Weight | 246.97 g/mol | [2] |

| Percent Purity | Typically ≥98% | [2] |

| Refractive Index | ~1.4898 | [2] |

| Sensitivity | Moisture sensitive | [2] |

Safety and Handling:

This compound is classified as a corrosive liquid.[2] It causes severe skin burns and eye damage.[2] Standard laboratory personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors. It is classified as a Dangerous Good for transport (UN Number: 3265, Hazard Class 8, Packing Group II).[2]

Synthesis Pathway and Experimental Protocols

Part 1: Synthesis of the Precursor: 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid

The synthesis of the tetrafluorinated benzoic acid precursor is the most challenging step. A plausible and effective method, adapted from the synthesis of similar polychlorinated/fluorinated benzoic acids, involves a Sandmeyer-type reaction from a suitable amino-tetrafluorobenzoic acid precursor.[4][5] The conceptual workflow is outlined below.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol (Adapted from Analogue Synthesis): [6]

-

Apparatus Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a condenser with a nitrogen inlet, a thermometer, and an addition funnel. The entire apparatus is flame-dried and maintained under an inert nitrogen atmosphere. Causality: The inert atmosphere and dry glassware are essential due to the moisture sensitivity of both the triphosgene reagent and the acyl chloride product.

-

Reagent Charging: The flask is charged with triphosgene (approximately 0.37 molar equivalents relative to the carboxylic acid) and a dry, inert solvent such as 1,2-dichloroethane.

-

Reactant Addition: A solution of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid (1.0 molar equivalent) and a catalytic amount of N,N-dimethylformamide (DMF, ~5 mol%) in 1,2-dichloroethane is prepared and added dropwise to the triphosgene solution via the addition funnel.

-

Reaction Conditions: The reaction mixture is heated to approximately 80 °C (353 K) and stirred for 4-6 hours. The reaction is monitored by a suitable technique (e.g., TLC or GC) to confirm the consumption of the starting material. Causality: DMF acts as a catalyst by forming a Vilsmeier-type intermediate, which is the active chlorinating agent. The elevated temperature is required to drive the reaction to completion at a reasonable rate.

-

Isolation: Upon completion, the reaction mixture is cooled, and any excess solids are filtered off. The solvent is then carefully removed from the filtrate by distillation under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Applications in Drug Discovery and Development

Polychlorinated and polyfluorinated aromatic compounds are crucial building blocks in modern medicinal chemistry. [1]The incorporation of a 3-chloro-tetrafluorobenzoyl moiety can impart desirable properties to a drug candidate, including:

-

Enhanced Metabolic Stability: The fluorine atoms can block sites of oxidative metabolism, increasing the compound's half-life.

-

Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the pKa of nearby functional groups and influence the molecule's overall lipophilicity (logP), affecting cell permeability and bioavailability.

-

Increased Binding Affinity: Fluorine atoms can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets.

While specific drugs synthesized directly from this compound are not widely reported in publicly accessible literature, its structural analogues are key precursors in the synthesis of important drug classes, most notably the fluoroquinolone antibiotics . [4][7]In these syntheses, the benzoyl chloride acts as a potent acylating agent to construct the core quinolone scaffold. The reaction typically involves the acylation of an aminopropanol derivative, followed by deprotection and cyclization steps. The principles of this application are directly transferable to the title compound for the development of novel antibiotics or other therapeutic agents.

Conclusion

This compound is a specialized but highly valuable reagent for medicinal chemists and drug development professionals. Its synthesis, while requiring careful execution, follows established chemical principles. The compound's true value lies in its potential to introduce a unique, highly functionalized aromatic ring into complex molecules, thereby enabling the exploration of new chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of such advanced building blocks will remain a cornerstone of successful drug discovery programs.

References

- CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. (n.d.). Google Patents.

- Yang, J., Han, X., Zhou, L., & Xiong, C. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(4), 1615-1617.

-

Sun, J., et al. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o30. Available at: [Link]

-

Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(9-10), 635-640. Available at: [Link]

-

Gao, H., et al. (2016). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available at: [Link]

-

Sun, J., et al. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E, E69, o30. Available at: [Link]

-

Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]

-

Njardarson, J. T., et al. (2014). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

-

Sun, J., et al. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(1), o30. Available at: [Link]

Sources

- 1. US9238621B2 - Processes for the preparation of prostaglandin amides - Google Patents [patents.google.com]

- 2. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Importance

3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride is a halogenated aromatic compound belonging to the acyl chloride functional group. Its highly substituted nature, featuring both chlorine and fluorine atoms on the benzene ring, imparts significant reactivity and unique electronic properties. The acyl chloride moiety serves as a potent acylating agent, making it a valuable intermediate for introducing the 3-chloro-2,4,5,6-tetrafluorobenzoyl group into more complex molecular architectures.

In the fields of pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms is a well-established method for enhancing a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1] As such, fluorinated building blocks like this compound are of considerable interest to scientists engaged in the discovery and development of novel therapeutic agents and specialized chemicals. This guide provides a consolidated overview of its known physical properties, handling protocols, and chemical identity, serving as a foundational resource for laboratory applications.

Section 2: Chemical and Physical Identity

Precise identification is the cornerstone of safe and effective chemical synthesis. The fundamental identifiers and physical characteristics of this compound are summarized below. It is important to note that while some physical data are available from commercial suppliers, comprehensive experimental data such as boiling and melting points are not widely published.

Identification and Core Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 292621-58-0 | [2][3] |

| Molecular Formula | C₇Cl₂F₄O | [2][3] |

| Molecular Weight | 246.97 g/mol (also cited as 246.99) | [2][4] |

| Appearance | Colorless Liquid | [5] |

| Purity | ≥98% | [2] |

| Refractive Index | 1.4898 | [2] |

| Sensitivity | Moisture sensitive | [2][6] |

Chemical Structure

The arrangement of the halogen substituents on the benzoyl chloride core is critical to its reactivity and the stereoelectronic properties of its derivatives.

Caption: Chemical structure of this compound.

Section 3: Safe Handling and Storage Protocols

As with all acyl chlorides, this compound is a reactive and hazardous chemical that demands rigorous safety protocols. Its properties are dictated by the electrophilic carbonyl carbon and the compound's propensity to hydrolyze.

GHS Hazard Identification

The compound is classified as a hazardous substance for transport and handling.[3][4]

-

Hazard Statements:

-

Classification:

Causality: The high reactivity of the acyl chloride group is the primary driver of these hazards. Upon contact with moisture, such as on skin, in the eyes, or in the respiratory tract, it rapidly hydrolyzes to form hydrochloric acid (HCl) and the corresponding carboxylic acid.[7] This reaction is exothermic and the generated HCl is highly corrosive, leading to severe chemical burns and tissue damage.[5][7]

Recommended Handling Workflow

A self-validating system for handling this substance involves a strict, sequential workflow to minimize exposure risk.

Caption: Recommended safe handling workflow for acyl chlorides.

Personal Protective Equipment (PPE)

Given the severe corrosive nature of the compound, appropriate PPE is mandatory.

-

Eye and Face Protection: Tightly fitting chemical safety goggles combined with a full-face shield are essential to protect against splashes.[6][8]

-

Skin Protection: A flame-retardant lab coat and full-length pants should be worn. Gloves made of resistant material, such as butyl rubber, are required.[9] Contaminated clothing must be removed immediately and decontaminated before reuse.[5]

-

Respiratory Protection: All handling must be performed within a certified chemical fume hood to prevent inhalation of vapors, which can cause respiratory irritation and damage.[2][8]

Storage and Incompatibilities

Proper storage is critical to maintaining the compound's integrity and ensuring safety.

-

Conditions: Store in a cool, dry, well-ventilated area designated for corrosive materials.[9][10] The container must be kept tightly sealed to prevent moisture ingress.[9][11] Storage under an inert gas like nitrogen or argon is recommended to protect against slow degradation from ambient moisture.[6][12]

-

Incompatible Materials:

Section 4: Conclusion for the Research Professional

This compound is a specialized chemical intermediate with significant potential in the synthesis of complex, fluorinated molecules for drug discovery and material science. While comprehensive physical data remains limited, its identity is well-defined by its CAS number (292621-58-0), molecular formula (C₇Cl₂F₄O), and molecular weight (246.97 g/mol ).[2][4]

The dominant characteristic influencing its practical application is the high reactivity of the acyl chloride group, which defines its utility as a synthetic building block and dictates its hazardous properties. It is classified as a corrosive liquid that causes severe skin and eye burns and requires handling with stringent safety protocols, including the use of a chemical fume hood, appropriate PPE, and storage under anhydrous conditions.[2][5] By understanding these properties and adhering to the outlined safety workflows, researchers can confidently and safely leverage this compound in their synthetic endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74376, 3-Fluorobenzoyl chloride. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Fluorinated Benzoyl Chlorides: Essential Building Blocks for Pharmaceutical & Agrochemical Innovation. Retrieved from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9808, 2-Fluorobenzoyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Benzoyl chloride and its fluorinated analogues. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145164, 2,4,5-Trifluorobenzoyl chloride. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. 292621-58-0|3-Chloro-2,4,5,6-tetrafluorobenzoylchloride|BLD Pharm [bldpharm.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. wcu.edu [wcu.edu]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. download.basf.com [download.basf.com]

- 12. fishersci.com [fishersci.com]

- 13. nj.gov [nj.gov]

An In-depth Technical Guide to 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride, a halogenated aromatic compound of significant interest in synthetic organic chemistry. While detailed experimental protocols for its synthesis are not extensively documented in publicly available literature, this guide elucidates its core physicochemical properties, proposes a logical synthetic pathway based on established chemical principles, and explores its potential applications, particularly in the realm of medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel chemical entities.

Introduction: The Significance of Fluorinated Benzoyl Chlorides

Polyhalogenated aromatic compounds are fundamental building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The incorporation of fluorine and chlorine atoms into a benzoyl chloride scaffold, as seen in this compound, imparts unique chemical reactivity and can significantly influence the biological activity and pharmacokinetic properties of derivative compounds.

Benzoyl chlorides are highly reactive acylating agents, readily participating in reactions with a variety of nucleophiles to form esters, amides, and ketones. The presence of multiple fluorine atoms on the aromatic ring in this compound enhances the electrophilicity of the carbonyl carbon, making it a potent reagent for acylation reactions. The chlorine substituent at the 3-position further modulates the electronic properties and provides an additional site for potential chemical modification.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its safe handling, storage, and effective use in chemical synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇Cl₂F₄O | [1][2] |

| Molecular Weight | 246.97 g/mol | [2] |

| CAS Number | 292621-58-0 | [1][2] |

| Appearance | Not specified, likely a liquid or low-melting solid | - |

| Refractive Index | 1.4898 | [2] |

| Sensitivity | Moisture sensitive | [2] |

Proposed Synthetic Pathway

Synthesis of the Precursor: 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid

The synthesis of the carboxylic acid precursor is the crucial first step. A potential route could involve the chlorination of a suitable tetrafluorinated precursor. For instance, a method analogous to the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid could be adapted, which involves the chlorination of an amino-trifluorobenzoic acid[3].

Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Several common reagents can be employed for this purpose, with the choice often depending on the desired scale, purity requirements, and the nature of the starting material. Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅)[4][5].

A general protocol for this conversion is outlined below:

Experimental Protocol: General Procedure for the Synthesis of this compound from 3-Chloro-2,4,5,6-tetrafluorobenzoic acid

-

To a solution of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid in a suitable inert solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at room temperature under an inert atmosphere.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction, particularly when using oxalyl chloride.

-

The reaction mixture is then heated to reflux and monitored for completion by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure.

-

The crude this compound can then be purified by fractional distillation under reduced pressure to yield the pure product.

The causality behind these choices lies in the reactivity of the reagents. Thionyl chloride and oxalyl chloride are effective because they react with the carboxylic acid to form highly reactive intermediates that readily collapse to the desired acyl chloride, with the byproducts (SO₂, HCl, CO, CO₂) being gaseous, which simplifies purification[4][5]. The use of an inert atmosphere is crucial due to the moisture sensitivity of the acyl chloride product[2].

Caption: Proposed synthesis of this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a highly attractive building block for the synthesis of novel pharmaceutical agents. The tetrafluorobenzoyl moiety is a key component in a number of bioactive molecules, including the well-known fluoroquinolone antibiotics[6].

While specific applications of the 3-chloro substituted variant are not widely reported, its reactivity profile suggests its utility in the following areas:

-

Synthesis of Novel Fluoroquinolone Analogues: The core of many fluoroquinolone antibiotics is constructed using a polyfluorinated benzoyl derivative. This compound could be employed to synthesize novel analogues with potentially altered antibacterial spectra, improved potency, or enhanced pharmacokinetic profiles. The chlorine atom at the 3-position could influence the binding of the molecule to its bacterial targets, DNA gyrase and topoisomerase IV.

-

Introduction of a Halogenated Pharmacophore: The incorporation of chlorine and fluorine atoms into drug candidates can significantly impact their metabolic stability, lipophilicity, and binding affinity to target proteins. This compound serves as a versatile reagent for introducing the 3-chloro-2,4,5,6-tetrafluorobenzoyl moiety into a wide range of molecular scaffolds.

-

Probing Structure-Activity Relationships (SAR): In drug discovery programs, systematic modification of a lead compound is essential to understand its SAR. This compound provides a means to introduce a specific pattern of halogenation, allowing researchers to probe the effects of this substitution on biological activity.

Caption: Potential applications in medicinal chemistry.

Analytical Characterization

The unambiguous characterization of this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques would be employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This would be the most informative technique, with distinct signals expected for each of the four fluorine atoms on the aromatic ring, showing characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon spectrum would show signals for the carbonyl carbon and the seven aromatic carbons, with their chemical shifts influenced by the attached halogens.

-

¹H NMR: A singlet would be expected for the single proton on the aromatic ring.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration of an acyl chloride would be expected in the region of 1750-1815 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments[7]. The M, M+2, and M+4 peaks would appear in a ratio of approximately 9:6:1, providing strong evidence for the presence of two chlorine atoms.

Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that requires careful handling.

-

Hazards: It is corrosive and causes severe skin burns and eye damage[2]. It is also sensitive to moisture, reacting to produce hydrochloric acid.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

Conclusion

This compound is a valuable, albeit not extensively studied, synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its high reactivity and unique substitution pattern make it an attractive building block for the synthesis of novel bioactive molecules. While a detailed, published synthesis protocol is currently lacking, this guide provides a solid foundation for its preparation and application based on established chemical principles. Further research into the synthesis and utility of this compound is warranted and could lead to the discovery of new chemical entities with important biological activities.

References

- CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. (URL not available)

- Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. (URL not available)

-

(PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate. [Link]

-

2,4,5-Trifluorobenzoyl chloride | C7H2ClF3O | CID 145164 - PubChem. National Center for Biotechnology Information. [Link]

- CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents.

-

preparation of acyl chlorides (acid chlorides) - Chemguide. Chemguide. [Link]

-

Making Acyl Chlorides (Acid Chlorides) - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Gas chromatography-negative ion chemical ionisation mass spectrometry using o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl derivatives for the quantitative determination of methylphenidate in human plasma. ResearchGate. [Link]

-

Chloro pattern in Mass Spectrometry - YouTube. YouTube. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Polyhalogenated Benzoyl Chlorides: Synthesis, Reactivity, and Applications in Drug Development

This guide provides an in-depth exploration of polyhalogenated benzoyl chlorides, a class of chemical intermediates paramount to the fields of medicinal chemistry and drug development. We will delve into their synthesis, spectroscopic characterization, reactivity, and pivotal applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Polyhalogenated Benzoyl Chlorides

Polyhalogenated benzoyl chlorides are aromatic acyl chlorides bearing multiple halogen substituents on the benzene ring. These molecules serve as highly versatile building blocks in organic synthesis. The presence of halogen atoms significantly influences the electronic properties of the aromatic ring and the reactivity of the acyl chloride functional group. This strategic placement of halogens can enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, making them invaluable in the design of novel therapeutics.[1] Their utility is particularly pronounced in the synthesis of complex pharmaceutical intermediates, including substituted benzophenones, which are core scaffolds in numerous biologically active compounds.[1][2]

Synthesis of Polyhalogenated Benzoyl Chlorides: Key Methodologies

The synthesis of polyhalogenated benzoyl chlorides can be broadly approached through two primary strategies: the introduction of halogen atoms onto an existing aromatic framework followed by conversion to the benzoyl chloride, or the direct formation of the benzoyl chloride from a polyhalogenated precursor.

From Polyhalogenated Benzoic Acids

The most common and direct laboratory-scale synthesis involves the conversion of a corresponding polyhalogenated benzoic acid to its acyl chloride. This is typically achieved using a variety of chlorinating agents.

-

Using Thionyl Chloride (SOCl₂): This is a widely used method due to the clean reaction byproducts (SO₂ and HCl are gases).[3]

-

Using Oxalyl Chloride ((COCl)₂): Often preferred for its milder reaction conditions and high purity of the resulting acyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is typically employed.[4]

-

Using Triphosgene (bis(trichloromethyl) carbonate): A safer solid alternative to gaseous phosgene, triphosgene provides excellent yields under mild conditions, also often with a DMF catalyst.[5]

-

Reaction Setup: A four-necked round-bottom flask is equipped with a mechanical stirrer, a digital thermometer, a nitrogen inlet-outlet, and a condenser.

-

Charging the Flask: The flask is charged with triphosgene (18.5 mmol) and 1,2-dichloroethane (30 mL).

-

Addition of Reactants: 2,3,4,5-Tetrafluorobenzoic acid (1.0 eq) and N,N-dimethylformamide (5 mol %) are added to the stirred solution.

-

Reaction Conditions: The reaction mixture is heated to 353 K (80 °C) and maintained for 4 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is carefully concentrated under reduced pressure to remove the solvent and any volatile byproducts. The crude 2,3,4,5-tetrafluorobenzoyl chloride is then purified by vacuum distillation. This method can achieve yields of up to 95%.[5]

From Polyhalogenated Toluenes

An industrially relevant method involves the free-radical chlorination of the methyl group of a polyhalogenated toluene to form a trichloromethyl intermediate, which is then hydrolyzed to the benzoyl chloride.

-

Side-Chain Chlorination: 2,4-Dichlorotoluene is subjected to chlorination with chlorine gas under the action of a radical initiator, such as azobisisobutyronitrile (AIBN), to yield 2,4-dichlorobenzotrichloride.

-

Hydrolysis: The crude 2,4-dichlorobenzotrichloride is then hydrolyzed with a controlled amount of water.

-

Purification: The resulting 2,4-dichlorobenzoyl chloride is purified by vacuum distillation.

From Polyhalogenated Benzaldehydes

Direct chlorination of a polyhalogenated benzaldehyde can also yield the corresponding benzoyl chloride.

-

Reaction Setup: A round-bottomed flask is fitted with a thermometer, a reflux condenser, and a gas inlet tube. The outlet of the condenser is connected to a trap for HCl absorption.

-

Reaction: 1 mole of freshly distilled o-chlorobenzaldehyde is placed in the flask. A stream of dry chlorine gas is passed through the aldehyde while maintaining the temperature at 140–160 °C.

-

Monitoring: The reaction progress is monitored by the weight gain of the reaction flask and the absorption flask.

-

Purification: Once the absorption of chlorine ceases, the product is distilled under reduced pressure to yield pure o-chlorobenzoyl chloride (boiling point 93–95 °C / 10 mm Hg).[6]

Spectroscopic Characterization

The structural elucidation of polyhalogenated benzoyl chlorides relies on standard spectroscopic techniques. The number, position, and nature of the halogen atoms significantly influence the spectra.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spectrum (m/z) |

| 2,4-Dichlorobenzoyl chloride | Signals in the aromatic region, specific shifts depend on the solvent.[7] | Carbonyl carbon signal and aromatic carbon signals.[7] | Strong C=O stretch, C-Cl stretches, and aromatic C-H and C=C bands.[7] | Molecular ion peak and characteristic fragmentation patterns.[7] |

| 3,5-Dichlorobenzoyl chloride | Signals in the aromatic region.[8] | Carbonyl carbon signal and aromatic carbon signals. | Strong C=O stretch, C-Cl stretches, and aromatic C-H and C=C bands.[8] | Molecular ion peak and characteristic fragmentation patterns.[8] |

| 3,4-Dichlorobenzoyl chloride | Aromatic protons typically appear as complex multiplets.[9] | Carbonyl carbon and six aromatic carbon signals. | Characteristic strong carbonyl absorption.[9] | Molecular ion cluster showing isotopic pattern for multiple chlorines.[9] |

| 2,3,4,5-Tetrafluorobenzoyl chloride | Aromatic proton signal appears as a multiplet due to H-F coupling. | Carbonyl carbon and aromatic carbons showing C-F coupling. | Strong C=O stretch, C-F stretches. | Molecular ion peak. |

Note: Specific spectral data can be found in the cited references.

Reactivity and Reaction Mechanisms

The reactivity of polyhalogenated benzoyl chlorides is dominated by the electrophilic nature of the carbonyl carbon, which is influenced by the inductive and resonance effects of the halogen substituents.

Nucleophilic Acyl Substitution

This is the most characteristic reaction of benzoyl chlorides, proceeding via a tetrahedral intermediate. The overall reaction is a substitution of the chloride leaving group with a nucleophile.[10]

Caption: Key steps in the Friedel-Crafts acylation mechanism.

The electron-withdrawing nature of the halogen substituents on the benzoyl chloride enhances the electrophilicity of the acylium ion, often leading to faster reaction rates compared to non-halogenated benzoyl chloride. [11]

Applications in Drug Development

Polyhalogenated benzoyl chlorides are indispensable in the synthesis of a wide range of pharmaceuticals. The halogen atoms are often incorporated to modulate the drug's ADME (absorption, distribution, metabolism, and excretion) properties.

Synthesis of Sertraline Intermediate

The antidepressant sertraline features a 3,4-dichlorophenyl moiety. A key step in some synthetic routes involves the Friedel-Crafts acylation of benzene with 3,4-dichlorobenzoyl chloride to form 3,4-dichlorobenzophenone, a direct precursor to the core structure of sertraline. [12]

Caption: Synthetic pathway to a sertraline precursor.

Synthesis of Fluoroquinolone Antibiotics

2,3,4,5-Tetrafluorobenzoyl chloride is a critical starting material for the synthesis of several fluoroquinolone antibiotics, such as ofloxacin and sparfloxacin. [13]The polyfluorinated ring is a key pharmacophore in these drugs, contributing to their potent antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. [13]

Other Pharmaceutical Applications

-

Praziquantel Analogues: Chloro-substituted benzoyl chlorides are used in the synthesis of analogues of the anthelmintic drug praziquantel. [14]* GlyT1 Inhibitors: 2,4-Dichlorobenzoyl chloride is utilized in the acylation step for the synthesis of potent glycine transporter 1 (GlyT1) inhibitors, which have potential applications in treating schizophrenia. * Benzophenone-containing Drugs: Polyhalogenated benzophenones, synthesized from the corresponding benzoyl chlorides, are found in various pharmaceuticals, including those with anti-diabetic and anti-nephritic properties. [2][15]

Safety and Handling

Polyhalogenated benzoyl chlorides are corrosive and lachrymatory substances that react with moisture. It is imperative to handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Hazards: They cause severe skin burns and eye damage. Inhalation may cause respiratory irritation. [7][16]* Handling: Use chemical-resistant gloves, safety goggles, and a face shield. Avoid inhalation of vapors.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from moisture and incompatible materials such as alcohols and amines.

-

Toxicity: Polyhalogenated aromatic compounds can have complex toxicological profiles and may be persistent in the environment. Their toxicity is an active area of research. [17][18][19]

Conclusion

Polyhalogenated benzoyl chlorides are a cornerstone of modern synthetic and medicinal chemistry. Their tailored electronic properties, conferred by the halogen substituents, make them highly reactive and versatile intermediates for the construction of complex molecular architectures. The ability to fine-tune the reactivity and impart desirable pharmacokinetic properties to the final active pharmaceutical ingredient ensures that these building blocks will continue to play a vital role in the future of drug discovery and development.

References

-

Organic Syntheses. o-CHLOROBENZOYL CHLORIDE. Available from: [Link]

-

PubChem. 2,4-Dichlorobenzoyl chloride. Available from: [Link]

- Google Patents. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride.

- Google Patents. WO2017186141A1 - Use of benzophenone compound in pharmaceuticals.

-

Drug Synthesis Database. Sertraline. Available from: [Link]

-

NIST WebBook. 3,5-Dichlorobenzoyl chloride. Available from: [Link]

- Google Patents. US8754215B2 - Process for the preparation of praziquantel.

-

Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions. Available from: [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

-

National Center for Biotechnology Information. Mechanism of action of toxic halogenated aromatics. Available from: [Link]

-

ResearchGate. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Available from: [Link]

-

National Center for Biotechnology Information. Benzophenone: a ubiquitous scaffold in medicinal chemistry. Available from: [Link]

- Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

- Google Patents. WO2003099761A1 - Process for the manufacture of sertraline.

-

Der Pharma Chemica. A Review on Synthetic Methods for Preparation of Praziquantel. Available from: [Link]

-

MDPI. Toxics | Special Issue : Polyhalogenated Aromatic Hydrocarbons. Available from: [Link]

-

IntechOpen. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Available from: [Link]

- Google Patents. EP3257852A1 - Preparation method for praziquantel and intermediate compounds thereof.

-

Patsnap. Synthesis method of 2, 4-dichlorobenzyl chloride. Available from: [Link]

-

ResearchGate. Improved synthesis of sertraline hydrochloride. Available from: [Link]

-

Prospects in Pharmaceutical Sciences. the methods of synthesis of 2-aminobenzophenones. Available from: [Link]

-

Western Washington University. Nucleophilic Substitution. Available from: [Link]

-

ResearchGate. Synthesis and therapeutic delivery approaches for praziquantel: a patent review (2010-present). Available from: [Link]

-

Cengage. Nucleophilic Substitution Reactions. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. ATSDR Polycyclic Aromatic Hydrocarbons (PAHs) Tox Profile. Available from: [Link]

-

ResearchGate. The Friedel-Crafts Acylation Reaction. VII. Kinetic Analysis of the Aluminum Chloride Catalysed Reaction of Various Substituted Benzoyl Chlorides with Some Benzene Derivatives the Behaviour of the Benzoylating Complex. Available from: [Link]

- Google Patents. CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

- Google Patents. US20070260090A1 - Highly Steroselective Synthesis of Sertraline.

-

Organic Syntheses. benzophenone. Available from: [Link]

-

Chemistry LibreTexts. Friedel-Crafts Reactions. Available from: [Link]

-

Asian Journal of Chemistry. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Available from: [Link]

-

YouTube. Allylic and Benzylic Halides - SN1 and SN2 Reactions. Available from: [Link]

-

Special Pet Topics. Halogenated Aromatic Poisoning (PCB and Others). Available from: [Link]

-

Chemistry Stack Exchange. The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Available from: [Link]

-

Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Available from: [Link]

-

YouTube. Friedel-Crafts & Relative Ring Reactivity (IOC 35). Available from: [Link]

Sources

- 1. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN109678698B - A kind of preparation method of 2,4-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 4. 3,4-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2,4-Dichlorobenzoyl chloride | C7H3Cl3O | CID 66645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,5-Dichlorobenzoyl chloride [webbook.nist.gov]

- 9. 3,4-Dichlorobenzoyl chloride(3024-72-4) IR Spectrum [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Sertraline, CP-51974-1, CP-5197401(hydrochloride)-药物合成数据库 [drugfuture.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. WO2017186141A1 - Use of benzophenone compound in pharmaceuticals - Google Patents [patents.google.com]

- 16. fishersci.com [fishersci.com]

- 17. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-2,4,5,6-tetrafluorobenzoyl Chloride

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride (CAS No: 292621-58-0; Molecular Formula: C₇Cl₂F₄O) is a highly substituted aromatic compound of significant interest as a building block in synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. Its reactivity, conferred by the acyl chloride functional group, combined with the unique electronic properties imparted by its polyhalogenated ring, makes it a versatile intermediate.

Given its reactive nature and complex substitution pattern, unambiguous structural verification is paramount for ensuring quality control, reaction specificity, and final product integrity. Spectroscopic analysis provides the definitive fingerprint for such molecules. This guide presents a detailed examination of the expected spectroscopic data for this compound, combining cataloged information with predictive analysis based on first principles. We will explore the key features in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) that are essential for its positive identification.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a fundamental technique for identifying the functional groups within a molecule. While a full public spectrum is not available, an Attenuated Total Reflectance (ATR) IR spectrum for this compound is cataloged by SpectraBase, confirming the existence of reference data.[1] Based on its structure, the IR spectrum is expected to be dominated by a few key, intense absorptions.

Expected Characteristic IR Absorptions

The primary diagnostic bands arise from the carbonyl group of the acyl chloride and the numerous carbon-fluorine bonds. The high degree of halogenation significantly influences the position of these bands.

| Frequency Range (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| 1785 - 1815 | Strong | C=O Stretch (Acyl Chloride) | The strong electron-withdrawing effects of the four fluorine atoms and two chlorine atoms increase the bond order of the carbonyl, shifting its stretching frequency to a significantly higher wavenumber than a typical alkyl or aryl acyl chloride. |

| 1580 - 1620 | Medium | Aromatic C=C Stretch | These bands are characteristic of the benzene ring but may be of lower intensity and shifted due to the heavy substitution. |

| 1450 - 1500 | Strong | Aromatic C=C Stretch | A second characteristic band for the aromatic ring system. |

| 1000 - 1350 | Very Strong, Broad | C-F Stretches | The presence of four C-F bonds will result in multiple, intense absorption bands in the fingerprint region, often being the most prominent feature of the entire spectrum. |

| 650 - 800 | Medium-Strong | C-Cl Stretches | Absorptions corresponding to the two C-Cl bonds are expected in this region. |

Experimental Protocol: ATR-FTIR Analysis

A self-validating protocol for acquiring a high-quality ATR-FTIR spectrum is crucial for this moisture-sensitive compound.

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Crystal Cleaning: Meticulously clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., anhydrous isopropanol) and allow it to dry completely.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove instrument and environmental artifacts.

-

Sample Application: In a fume hood, carefully apply a small drop of this compound directly onto the center of the ATR crystal. As it is a liquid, no further preparation is needed.

-

Spectrum Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum to produce the final absorbance data.

-

Cleaning: Thoroughly clean the ATR crystal immediately after analysis using an appropriate solvent to prevent corrosion from the acyl chloride.

Diagram: ATR-FTIR Workflow

Caption: Standard workflow for ATR-FTIR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. In the absence of published spectra for this specific compound, we can confidently predict the key features of its ¹⁹F and ¹³C NMR spectra based on established principles of chemical shifts and coupling constants.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will be the most informative for confirming the substitution pattern on the aromatic ring. We expect four distinct signals, each corresponding to one of the fluorine atoms, integrated to a 1:1:1:1 ratio. The chemical shifts and multiplicities will be governed by spin-spin coupling to neighboring fluorine atoms.

| Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling To |

| F-2 | -130 to -140 | Doublet of Doublets (dd) | F-4 (meta), F-6 (para) |

| F-4 | -145 to -155 | Doublet of Triplets (dt) or ddd | F-2 (meta), F-5 (ortho), F-6 (meta) |

| F-5 | -150 to -160 | Doublet of Doublets (dd) | F-4 (ortho), F-6 (ortho) |

| F-6 | -135 to -145 | Doublet of Doublets (dd) | F-2 (para), F-4 (meta), F-5 (ortho) |

Note: Chemical shifts are relative to a standard like CFCl₃. The exact values can vary with solvent and concentration. The key diagnostic is the coupling pattern.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display seven signals: one for the carbonyl carbon and six for the aromatic carbons. Each fluorine-bearing carbon will appear as a doublet due to one-bond ¹³C-¹⁹F coupling, which is typically very large (240-270 Hz).

| Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C=O | 160 - 165 | Singlet (or small triplet due to ²Jcf) |

| C-1 | 115 - 125 | Multiplet (Coupling to F-2, F-6) |

| C-2 | 140 - 150 | Doublet (¹Jcf) |

| C-3 | 110 - 120 | Multiplet (Coupling to F-2, F-4) |

| C-4 | 145 - 155 | Doublet (¹Jcf) |

| C-5 | 145 - 155 | Doublet (¹Jcf) |

| C-6 | 140 - 150 | Doublet (¹Jcf) |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Due to the reactivity of the acyl chloride, sample preparation must be performed using an anhydrous, aprotic NMR solvent (e.g., CDCl₃, C₆D₆) in a dry NMR tube, preferably under an inert atmosphere (N₂ or Ar). A concentration of 10-20 mg in 0.6 mL of solvent is typical.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and match the ¹³C and ¹⁹F probes.

-

¹⁹F Acquisition: Acquire a standard one-pulse ¹⁹F spectrum. A spectral width of ~200 ppm centered around -150 ppm is a reasonable starting point. No proton decoupling is necessary.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient relaxation delay (d1) of 2-5 seconds is recommended to ensure quantitative observation of all carbon signals, including the quaternary carbons.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Diagram: NMR Structural Assignment

Caption: Molecular structure for NMR peak assignment.

Mass Spectrometry (MS): Fragmentation and Isotopic Patterns

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the most striking feature will be the isotopic pattern generated by the two chlorine atoms.

Predicted Molecular Ion and Fragmentation

The analysis would typically be performed using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Molecular Ion (M⁺): The molecular weight is ~247 g/mol . Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic M⁺ peak cluster:

-

M⁺: (containing two ³⁵Cl atoms) - Highest abundance in the cluster.

-

M⁺+2: (containing one ³⁵Cl and one ³⁷Cl) - Relative intensity of ~65% of M⁺.

-

M⁺+4: (containing two ³⁷Cl atoms) - Relative intensity of ~10% of M⁺. This 100:65:10 ratio is a definitive indicator of a dichlorinated species.

-

-

Key Fragments: Under EI, the molecular ion will fragment in predictable ways.

| m/z (for ³⁵Cl) | Proposed Fragment | Isotopic Pattern |

| 212 | [M - Cl]⁺ | One Chlorine atom (100:32 ratio for M⁺ and M⁺+2) |

| 184 | [M - COCl]⁺ | No Chlorine atoms |

| 149 | [C₆F₄Cl]⁺ | One Chlorine atom (100:32 ratio) |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (~100 ppm) of the compound in a volatile, anhydrous solvent like dichloromethane or ethyl acetate.

-

GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). Set a temperature program starting at ~80°C and ramping to ~250°C to ensure elution.

-

MS Method: Operate the mass spectrometer in EI mode (70 eV). Scan a mass range from m/z 40 to 350.

-

Injection: Inject 1 µL of the prepared solution into the GC inlet.

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, paying close attention to the molecular ion cluster and the major fragment ions.

Diagram: Predicted MS Fragmentation Pathway

Caption: Predicted major EI fragmentation pathway.

Conclusion

The structural confirmation of this compound relies on a multi-technique spectroscopic approach. The definitive identification is achieved by observing:

-

In IR: A very high-frequency carbonyl stretch (>1785 cm⁻¹) and intense, broad C-F stretching bands.

-

In ¹⁹F NMR: Four distinct signals with complex, predictable coupling patterns confirming the substitution.

-

In MS: A molecular ion cluster around m/z 247 with a characteristic M⁺:M⁺+2:M⁺+4 intensity ratio of approximately 100:65:10, confirming the presence of two chlorine atoms.

Together, these spectroscopic signatures provide an unambiguous and robust validation of the compound's identity, which is essential for its application in high-stakes fields like drug development and materials science.

References

-

Wiley Science Solutions. (n.d.). This compound. SpectraBase. Retrieved January 23, 2026, from [Link]

Sources

An In-Depth Technical Guide to 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride: Properties, Sourcing, and Applications for Advanced Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride. We will delve into its chemical characteristics, commercial availability, and critical applications as a highly reactive building block in modern organic synthesis. The unique substitution pattern of this acyl chloride, featuring both chlorine and fluorine atoms on the aromatic ring, makes it a valuable intermediate for creating novel pharmaceutical agents and advanced materials.

Core Chemical Identity and Physicochemical Properties

This compound is a highly functionalized benzoyl chloride derivative. The presence of five electron-withdrawing halogen substituents significantly activates the acyl chloride group, rendering it an exceptionally potent acylating agent. This heightened reactivity is pivotal for its utility in complex synthetic pathways where efficient bond formation is paramount.

Below is a summary of its key physicochemical properties, compiled from leading suppliers.

| Property | Value | Source |

| CAS Number | 292621-58-0 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₇Cl₂F₄O | Santa Cruz Biotechnology[1] |

| Molecular Weight | 246.99 g/mol | Santa Cruz Biotechnology[1] |

| Appearance | Colorless liquid | Inferred from similar compounds |

| Purity | ≥98% | Thermo Scientific[2] |

| Refractive Index (n20/D) | 1.4898 | Thermo Scientific[2] |

| Sensitivity | Moisture sensitive | Thermo Scientific[2] |

Safety and Handling: This compound is classified as a corrosive liquid.[2] It causes severe skin burns and eye damage.[2] As a moisture-sensitive substance, it reacts with water, including atmospheric moisture, to produce hydrochloric acid and the corresponding benzoic acid, making it crucial to handle under inert and dry conditions (e.g., in a glovebox or under a nitrogen/argon atmosphere).[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All work should be conducted within a certified chemical fume hood. For transport, it is classified under UN number UN3265 as a corrosive, acidic, organic liquid.[2]

Reactivity Profile: The Power of Polyhalogenation

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon. The strong inductive (-I) and mesomeric (-M) effects of the four fluorine atoms and one chlorine atom withdraw electron density from the aromatic ring and, consequently, from the carbonyl group. This makes the carbonyl carbon highly susceptible to nucleophilic attack.

This compound is a classic acyl chloride and readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, including:

-

Alcohols to form esters.

-

Amines to form amides.

-

Water to hydrolyze into the corresponding carboxylic acid.[3]

-

Aromatic compounds in Friedel-Crafts acylation reactions to yield benzophenones.[3]

The enhanced reactivity ensures that acylation reactions often proceed rapidly and with high yields, sometimes even under mild conditions where less reactive benzoyl chlorides might fail.[4]

Caption: General mechanism for nucleophilic acyl substitution.

Applications in Pharmaceutical Research and Drug Discovery

The incorporation of chlorine and fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry. Halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[5]

While direct applications of this compound are proprietary or in early-stage research, its structural analogs are crucial in synthesizing major pharmaceuticals. For instance, the closely related 2,3,4,5-tetrafluorobenzoyl chloride is a key intermediate in the production of third-generation fluoroquinolone antibiotics like Ofloxacin, Sparfloxacin, and Lomefloxacin.[6][7][8] These antibiotics function by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[8] The tetrafluorobenzoyl moiety is a critical component of the quinolone core responsible for this antibacterial activity.[8]

The subject compound offers chemists an additional vector for molecular design—the chlorine atom—which can be used to further tune electronic properties or serve as a handle for subsequent cross-coupling reactions.

Commercial Suppliers

Securing a reliable supply of high-purity starting materials is critical for reproducible research and development. Below is a curated list of commercial suppliers for this compound. Researchers are advised to request lot-specific Certificates of Analysis to confirm purity and specifications.

| Supplier | Product Description | Purity | CAS Number |

| Thermo Scientific (via Fisher Scientific) | This compound, Thermo Scientific™ | 98% | 292621-58-0 (Note: Site lists a different CAS) |

| Santa Cruz Biotechnology, Inc. | This compound | Research Grade | 292621-58-0 |

Note: Discrepancies in CAS numbers can occur between supplier listings. The CAS number 292621-58-0 appears to be the most consistently cited for this specific structure.

Experimental Protocol: Synthesis of a Tetrafluorobenzamide Derivative

To illustrate the practical application of this reagent, a general, self-validating protocol for the synthesis of an N-substituted amide is provided. This procedure is based on standard acylation chemistry.[3]

Objective: To synthesize an N-aryl-3-chloro-2,4,5,6-tetrafluorobenzamide from this compound and a substituted aniline.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.05 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq, as a non-nucleophilic base/HCl scavenger)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask with septum

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere, dissolve the substituted aniline (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM in a dry round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and minimize side-product formation.

-

Reagent Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-20 minutes. A precipitate of triethylammonium chloride (TEA·HCl) will form.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting aniline.

-

Aqueous Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any unreacted acyl chloride and the carboxylic acid byproduct), and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-3-chloro-2,4,5,6-tetrafluorobenzamide.

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS, and HRMS).

Caption: A typical laboratory workflow for amide synthesis.

References

- Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

-

PubChem. 2,4,5-Trifluorobenzoyl chloride. [Link]

-

LookChem. CAS No.69929-19-7 Suppliers. [Link]

-

Wikipedia. Benzoyl chloride. [Link]

-

Chemsrc. CAS No. 69929-19-7. [Link]

-

ResearchGate. Reaction of p-cresol and benzoyl chloride in the presence of different.... [Link]

-

Quora. Why does benzoyl chloride react preferentially with the phenoxide anion and not with water?. [Link]

-

Chemistry Stack Exchange. The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

- Google Patents. CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. Benzoyl chloride: Human health tier II assessment. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]

- 7. CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Electrophilicity of Fluorinated Benzoyl Chlorides

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and materials chemistry. Fluorinated benzoyl chlorides represent a class of highly versatile building blocks, where the unique electronic properties of fluorine are leveraged to fine-tune electrophilicity and, consequently, chemical reactivity. This guide provides a comprehensive exploration of the factors governing the electrophilicity of fluorinated benzoyl chlorides, offering insights into their synthesis, reactivity, and application. We will delve into the underlying principles of fluorine's electronic influence, present practical experimental protocols, and showcase the utility of these reagents in the synthesis of high-value compounds.

Introduction: The Fluorine Factor in Electrophilicity

Benzoyl chlorides are intrinsically reactive acylating agents due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic.[1] The introduction of fluorine atoms onto the benzene ring further modulates this electrophilicity through a combination of inductive and resonance effects.

Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma bond network. This effect increases the positive partial charge on the carbonyl carbon, enhancing its susceptibility to nucleophilic attack.[2] However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic pi-system, a phenomenon known as the +M or +R effect. The interplay between these opposing electronic effects is highly dependent on the position and number of fluorine substituents on the aromatic ring.[3]

This guide will dissect these electronic contributions to provide a predictive understanding of reactivity for researchers designing synthetic routes or developing new chemical entities.

The Electronic Landscape: How Fluorine Dictates Reactivity

The reactivity of substituted benzoyl chlorides can be quantitatively assessed using the Hammett equation, which correlates reaction rates with the electronic properties of the substituents.[4][5] For fluorinated benzoyl chlorides, the position of the fluorine atom is critical:

-

Para-Substitution: A fluorine atom at the para-position exerts both a strong -I effect and a +M effect. While the +M effect can donate electron density to the ring, the -I effect generally dominates, leading to an overall increase in electrophilicity compared to unsubstituted benzoyl chloride.

-

Meta-Substitution: At the meta-position, the +M effect is negligible, and the strong -I effect significantly enhances the electrophilicity of the carbonyl carbon.[3]

-

Ortho-Substitution: An ortho-fluorine atom exerts a strong -I effect, but its proximity to the reaction center can also introduce steric hindrance. The net effect on reactivity can be complex and is influenced by the nature of the nucleophile.[3]

The presence of multiple fluorine atoms or other electron-withdrawing groups, such as a trifluoromethyl group, can dramatically increase the electrophilicity of the benzoyl chloride, making it a powerful acylation reagent.[6]

Visualizing the Flow of Electronic Effects

The following diagram illustrates the key electronic factors influencing the electrophilicity of a fluorinated benzoyl chloride.

Caption: Electronic effects of fluorine on benzoyl chloride electrophilicity.

Synthesis of Fluorinated Benzoyl Chlorides

The preparation of fluorinated benzoyl chlorides typically involves the conversion of the corresponding fluorinated benzoic acid. A common and reliable method is the reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis of 4-Fluorobenzoyl Chloride

This protocol describes a robust method for the synthesis of 4-fluorobenzoyl chloride from 4-fluorobenzoic acid.

Materials:

-

4-Fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzoic acid.

-

Solvent Addition: Add anhydrous toluene to the flask to create a slurry.

-

Reagent Addition: Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the slurry under stirring.

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture. The reaction will likely start to evolve gas (SO₂ and HCl).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases. The reaction can be monitored by the disappearance of the solid benzoic acid.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride and toluene can be removed by distillation.

-

Purification: The crude 4-fluorobenzoyl chloride is then purified by fractional distillation under reduced pressure to yield the pure product.

Self-Validation:

-

The purity of the final product should be assessed by ¹H NMR, ¹⁹F NMR, and IR spectroscopy. The IR spectrum should show a characteristic strong carbonyl stretch for the acyl chloride at approximately 1770-1800 cm⁻¹.

-

The absence of a broad -OH stretch in the IR spectrum confirms the complete conversion of the carboxylic acid.

Reactivity and Applications in Organic Synthesis

The enhanced electrophilicity of fluorinated benzoyl chlorides makes them highly effective reagents in a variety of nucleophilic acyl substitution reactions.[7][8]

Amide Bond Formation

Fluorinated benzoyl chlorides react readily with primary and secondary amines to form amides, a critical reaction in the synthesis of active pharmaceutical ingredients (APIs).[6][9] The increased reactivity can often drive reactions to completion under milder conditions and with a broader range of amine substrates.

Esterification

The reaction with alcohols to form esters is another important application. The use of a non-nucleophilic base, such as pyridine or triethylamine, is common to neutralize the HCl byproduct.[7]

Friedel-Crafts Acylation

Fluorinated benzoyl chlorides are potent electrophiles in Friedel-Crafts acylation reactions, enabling the introduction of a fluorinated benzoyl moiety onto another aromatic ring.

Workflow for a Typical Acylation Reaction

The following diagram outlines a generalized workflow for the utilization of a fluorinated benzoyl chloride in a nucleophilic acyl substitution reaction.

Caption: Generalized workflow for nucleophilic acyl substitution.

Quantitative Analysis of Reactivity: A Comparative Look

To illustrate the impact of fluorine substitution on electrophilicity, the following table presents hypothetical, yet representative, relative rate constants for the hydrolysis of various substituted benzoyl chlorides. A larger rate constant indicates a more electrophilic carbonyl carbon.

| Benzoyl Chloride Derivative | Substituent | Position | Inductive Effect | Resonance Effect | Relative Rate Constant (k_rel) |

| Benzoyl Chloride | -H | - | Neutral | Neutral | 1.0 |

| 4-Fluorobenzoyl Chloride | -F | para | -I (strong) | +M (weak) | ~5 |

| 3-Fluorobenzoyl Chloride | -F | meta | -I (strong) | Negligible | ~10 |

| 4-Nitrobenzoyl Chloride | -NO₂ | para | -I (strong) | -M (strong) | ~100 |

| 4-Methoxybenzoyl Chloride | -OCH₃ | para | -I (weak) | +M (strong) | ~0.1 |

Note: These values are illustrative and intended for comparative purposes. The data clearly shows that electron-withdrawing groups increase the reaction rate, while electron-donating groups decrease it.

Conclusion: A Versatile Tool for Modern Chemistry

Fluorinated benzoyl chlorides are more than just reactive intermediates; they are precision tools for the modern chemist. By understanding the nuanced electronic effects of fluorine, researchers can strategically select the appropriate building block to achieve desired reactivity profiles. Their enhanced electrophilicity often translates to higher yields, milder reaction conditions, and access to novel chemical space. As the demand for sophisticated molecules in drug discovery and materials science continues to grow, the importance of fluorinated benzoyl chlorides as key synthetic precursors is set to expand.[6]

References

-

ResearchGate. (n.d.). Scheme 1 Benzoyl chloride and its fluorinated analogues. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoyl fluoride. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 11). Fluorinated Benzoyl Chlorides: Essential Building Blocks for Pharmaceutical & Agrochemical Innovation. Retrieved from [Link]

-

ACS Publications. (2026, January 19). Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation | Organic Letters. Retrieved from [Link]

-

Course Hero. (n.d.). 1. a) Interpret the following σ values in terms of the electronic character of each group. Retrieved from [Link]

-

ACS Publications. (2022, April 19). Renewable Reagent for Nucleophilic Fluorination | The Journal of Organic Chemistry. Retrieved from [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

-

PubMed Central. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC. Retrieved from [Link]

-

ACS Publications. (n.d.). The Reactions of Aliphatic Acid Chlorides. | Chemical Reviews. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

- Google Patents. (n.d.). CN106008197A - Preparation method for o-fluorobenzoyl chloride.

-

ResearchGate. (2025, August 5). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

-

PubMed Central. (2021, December 7). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC - NIH. Retrieved from [Link]

-